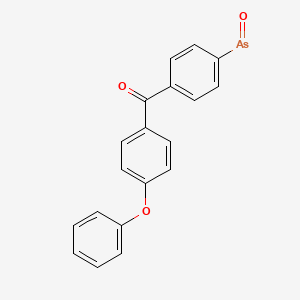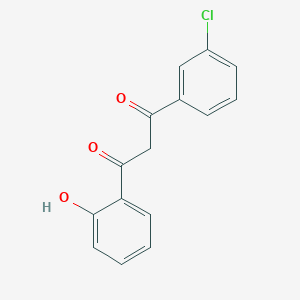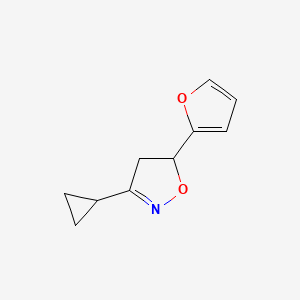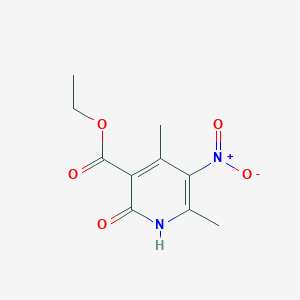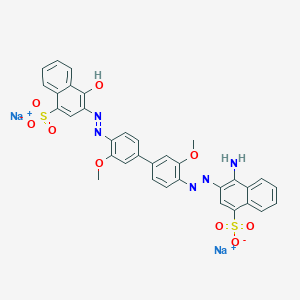
C.I. Direct violet 32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Direct violet 32 is an azo dye, which belongs to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a binding agent. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the paper and leather industries due to its vibrant color and ease of application .
準備方法
The synthesis of C.I. Direct violet 32 involves the diazotization of 3,3’-dimethoxybenzidine followed by coupling with 4-hydroxynaphthalene-1-sulfonic acid and 4-aminonaphthalene-1-sulfonic acid . The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the dye is precipitated, filtered, and dried for use .
化学反応の分析
C.I. Direct violet 32 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized, leading to the cleavage of the nitrogen-nitrogen double bond.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include simpler aromatic compounds and amines .
科学的研究の応用
C.I. Direct violet 32 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Utilized in the textile, paper, and leather industries for dyeing purposes
作用機序
The mechanism of action of C.I. Direct violet 32 involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere without the need for additional chemicals. The azo group in the dye is responsible for its vibrant color, as it absorbs light in the visible spectrum .
類似化合物との比較
C.I. Direct violet 32 can be compared with other direct dyes such as C.I. Direct blue 1 and C.I. Direct orange 25. While all these dyes share a similar azo structure, this compound is unique due to its specific substituents on the aromatic rings, which give it its characteristic violet color. Other similar compounds include C.I. Pigment violet 32, which is used in various industries for its color properties .
特性
CAS番号 |
6428-94-0 |
|---|---|
分子式 |
C34H25N5Na2O9S2 |
分子量 |
757.7 g/mol |
IUPAC名 |
disodium;4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H27N5O9S2.2Na/c1-47-29-15-19(11-13-25(29)36-38-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)35)20-12-14-26(30(16-20)48-2)37-39-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)40;;/h3-18,40H,35H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChIキー |
ZLLGFDUCZGNUHR-UHFFFAOYSA-L |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
melting_point |
561 to 572 °F (decomposes) (NTP, 1992) |
物理的記述 |
C.i. direct violet 32 is a black solid. (NTP, 1992) |
溶解性 |
1 to 10 mg/mL at 63 °F (NTP, 1992) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


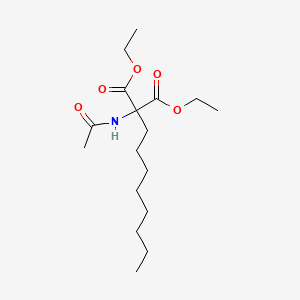
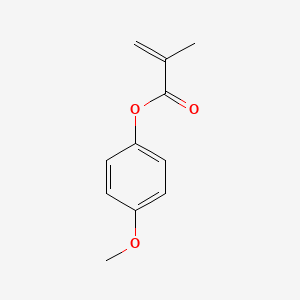
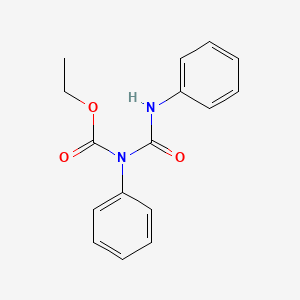

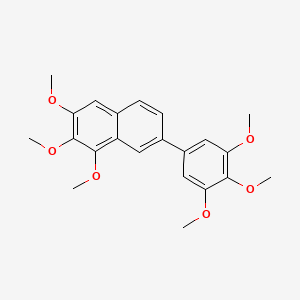
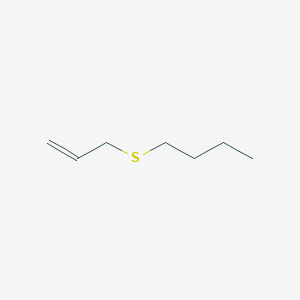

![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

